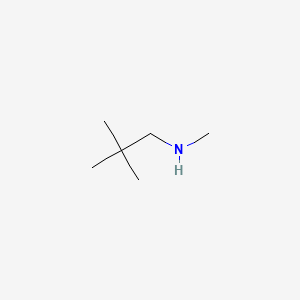

N,2,2-trimethylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGXHNDRCRTZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512732 | |

| Record name | N,2,2-Trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26153-91-3 | |

| Record name | N,2,2-Trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethylpropyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,2,2-trimethylpropan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N,2,2-trimethylpropan-1-amine (also known as neopentylamine), a primary amine utilized as a building block in organic synthesis. This document collates essential quantitative data, outlines standard experimental protocols for their determination, and presents logical diagrams to illustrate structure-property relationships and typical experimental workflows. The information is intended to support research and development activities where this compound is a key intermediate.

Introduction

This compound, systematically named 2,2-dimethylpropan-1-amine and commonly referred to as neopentylamine, is an organic compound with the molecular formula (CH₃)₃CCH₂NH₂.[1] It is the primary amine analog of neopentane. Structurally, it features a sterically hindered neopentyl group attached to an amino group, which imparts distinct physical and chemical properties.[2] This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][2]

Due to its unique structure, neopentylamine serves as a valuable building block in the synthesis of more complex molecules, including experimental drugs and other specialty chemicals.[1] Understanding its physical properties is critical for its effective handling, reaction optimization, purification, and application in various synthetic protocols.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | 2,2-dimethylpropan-1-amine | [3] |

| Synonyms | Neopentylamine, 1-Amino-2,2-dimethylpropane | [2][4] |

| CAS Number | 5813-64-9 | [3][5] |

| Molecular Formula | C₅H₁₃N | [1][5] |

| Molecular Weight | 87.166 g/mol | [1] |

| Physical Properties | ||

| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |

| Melting Point | -70 °C (203 K) | [1] |

| Boiling Point | 80–82 °C (353–355 K) | [1][6] |

| Density | 0.74 g/cm³ | [1] |

| Solubility | Soluble in water and organic solvents | [2] |

| Chemical Properties | ||

| pKa of conjugate acid | 10.21 | [7] |

| Proton Affinity | 928.30 kJ/mol | [8] |

| Gas Basicity | 894.00 kJ/mol | [8] |

Experimental Protocols for Property Determination

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Determination of Boiling Point

The boiling point is determined using distillation or a specialized boiling point apparatus, following principles outlined by standards such as ASTM D1078.

-

Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled for distillation. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, corrected for atmospheric pressure, is the boiling point. The range is recorded from the first drop of distillate to the point where the temperature begins to drop.

-

3.2. Determination of Density

Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C).

-

Apparatus: A pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the amine, ensuring no air bubbles are present, and placed in the constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, carefully dried, and weighed again to determine the mass of the amine.

-

The density is calculated by dividing the mass of the amine by the known volume of the pycnometer.

-

3.3. Determination of pKa

The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity and is typically determined by potentiometric titration.[9]

-

Apparatus: A pH meter with a calibrated electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

A known concentration of the amine is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of acid added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

-

Visualizations: Workflows and Relationships

To further elucidate the practical and theoretical aspects of this compound, the following diagrams illustrate a typical synthetic workflow and the relationship between its molecular structure and physical properties. As a simple aliphatic amine, it is not associated with complex biological signaling pathways.

References

- 1. Neopentylamine - Wikipedia [en.wikipedia.org]

- 2. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]

- 3. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neopentylamine | 5813-64-9 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. CAS RN 5813-64-9 | Fisher Scientific [fishersci.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. Neopentylamine (CAS 5813-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine

CAS Number: 26153-91-3

This technical guide provides a comprehensive overview of N,2,2-trimethylpropan-1-amine, a tertiary amine with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route with a general experimental protocol, and a discussion of its potential, though currently undocumented, biological relevance.

Chemical and Physical Properties

This compound, also known as N-methylneopentylamine, is a simple aliphatic tertiary amine. A summary of its key physicochemical properties is presented in the table below. While some data is readily available from chemical suppliers, other properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 26153-91-3 | [1] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (2,2-dimethylpropyl)(methyl)amine | [3] |

| Purity | Typically available at ≥95% | [1] |

| SMILES | CC(C)(C)CNC | [1] |

| InChIKey | Not readily available |

Synthesis

A plausible and efficient synthetic route for this compound is the Eschweiler-Clarke reaction. This well-established method allows for the N-methylation of primary or secondary amines using formaldehyde and formic acid.[4][5][6] The reaction proceeds via reductive amination and is known to be a high-yielding, one-pot procedure that avoids the formation of quaternary ammonium salts.[4][5]

The synthesis of this compound would start from the primary amine, 2,2-dimethylpropan-1-amine (neopentylamine).

General Experimental Protocol: Eschweiler-Clarke Reaction

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, a general procedure for the Eschweiler-Clarke reaction can be adapted.[5]

Materials:

-

2,2-dimethylpropan-1-amine (starting primary amine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Dichloromethane (DCM) for extraction

-

1M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for basification

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

-

To the starting primary amine, 2,2-dimethylpropan-1-amine, add an excess of both formic acid and a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to 80-100°C for several hours (typically 18 hours, but reaction progress should be monitored).[4][5]

-

After cooling to room temperature, add water and 1M HCl to the reaction mixture.

-

Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of 11 or higher with a suitable base, such as sodium hydroxide.

-

Extract the now basic aqueous phase with DCM multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography or distillation to afford the final tertiary amine.

Experimental Workflow and Reaction Mechanism

The synthesis of this compound from 2,2-dimethylpropan-1-amine via the Eschweiler-Clarke reaction follows a well-understood mechanism.

Caption: Synthetic workflow for this compound.

The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion intermediate, which is then reduced by formic acid.[5]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Biological Activity and Potential Applications in Drug Development

As of the latest literature review, there is no specific information available on the biological activity or signaling pathways associated with this compound. However, the tertiary amine functional group is a common motif in a vast array of biologically active compounds and pharmaceuticals.

Tertiary amines can play several crucial roles in drug molecules:

-

Improving Pharmacokinetic Properties: The basicity of the nitrogen atom allows for the formation of water-soluble salts, which can enhance the bioavailability of a drug.

-

Receptor Binding: The positively charged ammonium ion that can form at physiological pH can engage in crucial ionic interactions with biological targets such as receptors and enzymes.

-

Modulating Lipophilicity: The alkyl groups attached to the nitrogen can be modified to fine-tune the lipophilicity of a molecule, which is a critical parameter for membrane permeability and overall drug disposition.

While no direct biological data for this compound exists, it is plausible that this compound could serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its neopentyl group provides significant steric bulk, which could be exploited to probe the binding pockets of biological targets or to enhance metabolic stability by shielding the amine from enzymatic degradation.

Researchers and drug development professionals could consider this compound as a starting material or a fragment for the design and synthesis of novel chemical entities for screening in various therapeutic areas. The lack of existing data presents an opportunity for novel research into the potential pharmacological profile of this and structurally related compounds.

References

- 1. This compound 95% | CAS: 26153-91-3 | AChemBlock [achemblock.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. keyorganics.net [keyorganics.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data of N-methylneopentylamine

Predicted Spectral Data for N-methylneopentylamine

N-methylneopentylamine possesses a secondary amine functional group and a neopentyl group, which includes a quaternary carbon and a tert-butyl group. These structural features will dictate its spectral characteristics.

1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of N-methylneopentylamine is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the two protons of the methylene group adjacent to the nitrogen.

-

A singlet for the three protons of the N-methyl group.

-

A broad singlet for the amine proton, the chemical shift of which can be concentration and solvent-dependent.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₃C- | ~0.9 - 1.0 (s, 9H) |

| -CH₂-NH- | ~2.2 - 2.4 (s, 2H) |

| NH-CH₃ | ~2.3 - 2.5 (s, 3H) |

| -NH- | Variable, broad singlet |

1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| (CH₃)₃C- | ~28 |

| (CH₃)₃C- | ~32 |

| -CH₂-NH- | ~55-60 |

| NH-CH₃ | ~35-40 |

1.3. Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of N-methylneopentylamine would be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium, broad) |

| C-H Stretch (alkane) | 2850 - 3000 (strong) |

| C-H Bend (gem-dimethyl) | 1365 - 1385 (strong, two bands) |

| C-N Stretch | 1000 - 1250 (medium) |

Spectral Data of Analogous Compounds

For comparative purposes, the following tables summarize the available spectral data for neopentylamine and N-methylpentylamine.

2.1. Neopentylamine Spectral Data

Neopentylamine is a primary amine with a neopentyl group. Its mass spectrum is available in the NIST WebBook.[1]

| Neopentylamine Mass Spectrometry Data | |

| m/z | Relative Intensity |

| 30 | 100 |

| 44 | 50 |

| 57 | 40 |

| 72 | 20 |

| 87 (M⁺) | 5 |

2.2. N-Methylpentylamine Spectral Data

N-Methylpentylamine is a secondary amine with a straight-chain pentyl group. Its ¹H NMR data is available on SpectraBase.[2]

| N-Methylpentylamine ¹H NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (ppm) | Multiplicity |

| 0.89 | t |

| 1.29 | m |

| 1.46 | m |

| 2.42 | s |

| 2.56 | t |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of N-methylneopentylamine is not available in the searched literature. However, a plausible synthetic route would involve the reductive amination of neopentyl aldehyde (2,2-dimethylpropanal) with methylamine or the N-alkylation of neopentylamine with a methylating agent. A general protocol for N-methylation of a primary amine is described below.

3.1. General Protocol for N-methylation of a Primary Amine

This protocol is a general procedure and would require optimization for the specific synthesis of N-methylneopentylamine.

Materials:

-

Neopentylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a round-bottom flask, add neopentylamine and formic acid.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

-

After the addition is complete, attach a reflux condenser and heat the mixture at reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-methylneopentylamine.

-

Purify the product by distillation.

Visualizations

4.1. Proposed Synthetic Pathway for N-methylneopentylamine

Caption: Proposed synthesis of N-methylneopentylamine via the Eschweiler-Clarke reaction.

4.2. Predicted Mass Spectrum Fragmentation of N-methylneopentylamine

Caption: Predicted major fragmentation pathways for N-methylneopentylamine in mass spectrometry.

References

1H NMR spectrum of N,2,2-trimethylpropan-1-amine

An In-depth Technical Guide to the 1H NMR Spectrum of N,2,2-trimethylpropan-1-amine

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and its spectral correlations.

Predicted 1H NMR Spectral Data

The is predicted to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear at a lower field (higher ppm value).

The predicted signals are as follows:

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the three methyl groups on the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet. These protons are furthest from the electronegative nitrogen atom and are therefore expected to be the most shielded, appearing at the highest field (lowest ppm value).

-

Methylene Protons (-CH₂-): The two protons of the methylene group are also chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Being adjacent to the nitrogen atom, these protons are deshielded and will appear at a lower field compared to the tert-butyl protons.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a singlet. The direct attachment to the nitrogen atom causes significant deshielding.

-

Amine Proton (-NH-): The single proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] This signal may disappear upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange.[2]

Data Presentation

The following table summarizes the predicted quantitative data for the .

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration (Number of Protons) | Multiplicity |

| -C(CH₃)₃ | 0.9 - 1.1 | 9H | Singlet |

| -CH₂- | 2.2 - 2.4 | 2H | Singlet |

| N-CH₃ | 2.3 - 2.5 | 3H | Singlet |

| -NH- | 0.5 - 5.0 (Broad) | 1H | Singlet (Broad) |

Molecular Structure and Signal Correlation

The relationship between the molecular structure of this compound and its predicted 1H NMR signals is illustrated in the following diagrams.

Caption: Molecular structure of this compound.

Caption: Correlation of proton environments to predicted 1H NMR signals.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a liquid amine sample.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (typically 90°)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for a concentrated sample)

-

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular structure.

-

Caption: Experimental workflow for 1H NMR spectroscopy.

References

In-Depth Technical Guide: Molecular Weight of (2,2-dimethylpropyl)(methyl)amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and summary of the molecular weight for the chemical compound (2,2-dimethylpropyl)(methyl)amine.

Compound Identification and Formula

The subject of this analysis is (2,2-dimethylpropyl)(methyl)amine. The first step is to determine its precise chemical formula.

-

Structure: The molecule consists of a central nitrogen atom bonded to a methyl group (-CH₃), a 2,2-dimethylpropyl group (-CH₂C(CH₃)₃), and a hydrogen atom.

-

Chemical Formula: Based on its structure, the chemical formula is determined to be C₆H₁₅N [1][2].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic and Molecular Weights

The table below summarizes the components of the molecular weight calculation.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011[3][4][5][6] | 72.066 |

| Hydrogen | H | 15 | 1.008[7][8] | 15.120 |

| Nitrogen | N | 1 | 14.007[3][9][10][11][12] | 14.007 |

| Total | C₆H₁₅N | 22 | 101.193 |

The calculated molecular weight of (2,2-dimethylpropyl)(methyl)amine is 101.19 g/mol [1].

Experimental Protocols

The molecular weight presented in this guide is a calculated value derived from standard atomic weights. In a research or drug development setting, this value would be confirmed experimentally. The most common and precise method for determining the molecular weight of a compound like this is Mass Spectrometry .

General Protocol Outline for Mass Spectrometry:

-

Sample Preparation: A pure sample of (2,2-dimethylpropyl)(methyl)amine is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) are typically used. Ionization creates charged molecular ions (e.g., [M+H]⁺).

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak corresponding to the molecular ion is identified to confirm the molecular weight. For (2,2-dimethylpropyl)(methyl)amine, a prominent peak would be expected at or near an m/z value of 101.12 (for the monoisotopic mass) or 102.13 (for the [M+H]⁺ ion).

Note: This is a generalized protocol. Specific instrumental parameters and sample concentrations would be optimized for the particular instrument and experiment.

Visualization of Calculation Logic

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound from its constituent elements.

Caption: Logical flow for molecular weight calculation.

References

- 1. (2,2-Dimethylpropyl)(methyl)amine | C6H15N | CID 12910381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide on the Chemical Structure and Bonding of N,2,2-trimethylpropan-1-amine

Note on Nomenclature: The chemical name "N,2,2-trimethylpropan-1-amine" can be interpreted in several ways. This guide focuses on the structure of N,N,2,2-tetramethylpropan-1-amine , a tertiary amine, which is a plausible interpretation of the intended molecule. The principles of structure and bonding discussed are broadly applicable to related aliphatic amines.

Chemical Structure and Bonding

N,N,2,2-tetramethylpropan-1-amine is a saturated aliphatic tertiary amine. Its structure consists of a neopentyl group attached to a dimethylamino group.

1.1. Molecular Formula: C₇H₁₇N[1]

1.2. Hybridization and Geometry:

The central nitrogen atom in N,N,2,2-tetramethylpropan-1-amine is sp³ hybridized.[2][3] It forms three single (sigma) bonds: two to methyl groups and one to the methylene carbon of the neopentyl group. The fourth sp³ hybrid orbital is occupied by a lone pair of electrons.[2][3] This arrangement results in a trigonal pyramidal geometry around the nitrogen atom, with bond angles slightly less than the ideal tetrahedral angle of 109.5° due to the greater repulsion of the lone pair.[2][4]

The carbon atoms within the molecule are also sp³ hybridized, each forming four single bonds and exhibiting a tetrahedral geometry.

1.3. Bond Types and Characteristics:

The molecule is held together by covalent sigma (σ) bonds.

-

C-N Bonds: The bonds between the nitrogen and carbon atoms are polar covalent bonds due to the difference in electronegativity between nitrogen (approx. 3.04) and carbon (approx. 2.55). The typical bond length for a C-N single bond in an amine is approximately 147 pm.[2][3]

-

C-C Bonds: These are nonpolar covalent bonds with a typical bond length of about 154 pm.[2]

-

C-H Bonds: These are considered to be nonpolar covalent bonds.

The presence of the lone pair on the nitrogen atom makes N,N,2,2-tetramethylpropan-1-amine a Lewis base and a nucleophile.

A diagram illustrating the chemical structure is provided below.

References

An In-depth Technical Guide to the Steric Hindrance Effects of N,2,2-trimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,2-trimethylpropan-1-amine, also known as N-methyl-neopentylamine, is a secondary amine characterized by significant steric bulk around the nitrogen atom. This steric hindrance is primarily due to the neopentyl group, which features a quaternary carbon atom adjacent to the nitrogen center. This structural feature profoundly influences its chemical reactivity, making it a valuable tool in organic synthesis and a relevant motif in medicinal chemistry. This guide provides a comprehensive overview of the steric effects of this compound, including its impact on nucleophilicity, basicity, and reaction selectivity. Quantitative data, detailed experimental protocols, and mechanistic visualizations are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to Steric Hindrance and this compound

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions.[1] Bulky functional groups can impede the approach of reagents to a reactive site, thereby slowing down or preventing a reaction, or directing it towards a different pathway.[2] Amines, a crucial class of compounds in organic chemistry and pharmaceuticals, are particularly susceptible to steric effects. The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character, the expression of which can be finely tuned by the steric environment.[3][4][5][6]

This compound possesses a unique structural architecture that exemplifies the impact of steric hindrance. The presence of a neopentyl group [(CH₃)₃CCH₂-] attached to the N-methylamino group creates a congested environment around the nitrogen's lone pair. This guide will explore the consequences of this steric shielding.

Physicochemical Properties and Steric Parameters

| Property | Value / Description | Analogue Comparison |

| IUPAC Name | This compound | - |

| Synonyms | N-methyl-neopentylamine | - |

| CAS Number | 26153-91-3[7] | - |

| Molecular Formula | C₆H₁₅N | N-methylpentylamine: C₆H₁₅N |

| Molecular Weight | 101.19 g/mol | N-methylpentylamine: 101.19 g/mol [8] |

| Boiling Point | Not readily available | Neopentylamine: 80-82 °C[9] |

| Steric Hindrance | High, due to the neopentyl group | Greater than N-methylpentylamine, which is less branched.[10] |

| Nucleophilicity | Significantly reduced compared to less hindered secondary amines. | Expected to be a poorer nucleophile than amines like diethylamine or N-methylbutylamine. |

| Basicity (pKa) | Expected to be a strong base, similar to other alkylamines. | Neopentylamine has a pKa of 10.15.[11] The N-methyl group may slightly increase basicity. |

Table 1: Physicochemical Properties and Steric Considerations of this compound

Effects of Steric Hindrance on Reactivity

The primary consequence of the steric bulk in this compound is the modulation of its nucleophilicity and basicity.

-

Suppressed Nucleophilicity: The congested environment around the nitrogen atom makes it difficult for the amine to act as a nucleophile and attack sterically hindered electrophilic centers. This can be advantageous in reactions where the amine is intended to act solely as a base.

-

Non-Nucleophilic Base: Like other bulky amines (e.g., diisopropylethylamine), this compound can function as a strong, non-nucleophilic base, capable of deprotonating acidic protons without engaging in competing nucleophilic side reactions.

-

Selectivity in Reactions: The steric hindrance can lead to high selectivity in reactions. For instance, in acylation or alkylation reactions, it will react preferentially with sterically accessible electrophiles. This property is valuable in complex molecule synthesis where chemoselectivity is crucial.[12]

Visualization of Steric Hindrance and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of this compound.

Figure 1: Molecular structure and steric shielding of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Steric Effects In Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. lookchem.com [lookchem.com]

- 8. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neopentylamine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 12. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Characterization of N-methylneopentylamine, with a Focus on pKa Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the acid-dissociation constant (pKa) of N-methylneopentylamine, a sterically hindered secondary amine. Due to the absence of a directly reported experimental value, this document outlines a reasoned estimation based on structurally analogous amines. Furthermore, it presents a comprehensive experimental protocol for the determination of amine pKa values using potentiometric titration, a widely accepted and robust methodology. This guide is intended to serve as a valuable resource for researchers working with this compound or similar aliphatic amines, providing both theoretical understanding and practical guidance for its characterization.

Introduction to N-methylneopentylamine

N-methylneopentylamine, also known as N-methyl-2,2-dimethylpropan-1-amine, is a secondary amine characterized by the presence of a bulky neopentyl group attached to the nitrogen atom. This significant steric hindrance influences its chemical reactivity and physical properties, including its basicity, which is quantified by the pKa value. The pKa is a critical parameter in drug development and chemical synthesis, as it governs the extent of ionization at a given pH, thereby affecting solubility, membrane permeability, and receptor-binding interactions.

pKa Value of N-methylneopentylamine and Related Compounds

An exhaustive search of the current scientific literature did not yield a direct experimental pKa value for N-methylneopentylamine. However, an estimation can be made by examining the pKa values of structurally related aliphatic amines. The basicity of amines is primarily influenced by the inductive effect of alkyl groups, which increases electron density on the nitrogen atom, and by steric effects that can impact the solvation of the protonated form.

The following table summarizes the experimental and predicted pKa values of amines structurally related to N-methylneopentylamine, providing a basis for estimating its pKa.

| Compound Name | Structure | Type | pKa Value | Reference |

| Neopentylamine | (CH₃)₃CCH₂NH₂ | Primary | 10.15 (at 25°C) | [1] |

| N-methylisobutylamine | (CH₃)₂CHCH₂NHCH₃ | Secondary | 10.76 (Predicted) | [2][3] |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 (at 25°C) | [4][5][6] |

Estimation of pKa for N-methylneopentylamine:

The structure of N-methylneopentylamine incorporates a methyl group and a neopentyl group attached to the nitrogen. Alkyl groups are electron-donating, which generally increases the basicity of amines.[7][8][9] Compared to the primary amine, neopentylamine (pKa ≈ 10.15), the addition of a methyl group to the nitrogen is expected to increase the pKa. The predicted pKa of N-methylisobutylamine (pKa ≈ 10.76) serves as a close structural analog. The neopentyl group in N-methylneopentylamine is more sterically demanding than the isobutyl group in N-methylisobutylamine. While increased steric hindrance can sometimes decrease basicity by impeding solvation of the conjugate acid, the primary effect of the additional alkyl substitution is generally an increase in basicity. Therefore, the pKa of N-methylneopentylamine is estimated to be slightly higher than that of N-methylisobutylamine.

Estimated pKa of N-methylneopentylamine: ~10.8 - 11.0

This estimation positions N-methylneopentylamine as a moderately strong base, comparable in strength to other sterically hindered secondary amines like diisopropylamine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and commonly employed method for determining the pKa of ionizable compounds. The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Materials and Equipment

-

Analyte: N-methylneopentylamine

-

Titrant: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Solvent: Deionized water or a co-solvent system (e.g., water/methanol) for compounds with low water solubility.

-

pH meter: Calibrated with standard buffer solutions (pH 4, 7, and 10).

-

Combined pH electrode: Suitable for the solvent system used.

-

Automatic titrator or manual burette: For precise delivery of the titrant.

-

Stirrer and stir bar: To ensure solution homogeneity.

-

Beaker and other standard laboratory glassware.

Experimental Procedure

-

Preparation of the Analyte Solution: Accurately weigh a known amount of N-methylneopentylamine and dissolve it in a specific volume of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa value.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the bottom or sides of the beaker.

-

Titration Process:

-

Record the initial pH of the analyte solution.

-

Add the standardized HCl titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and a stable, low pH is reached.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point (the point of steepest inflection in the titration curve).

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the buffer region of the titration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric determination of the pKa of N-methylneopentylamine.

Conclusion

This technical guide provides a comprehensive overview of the pKa of N-methylneopentylamine. While a direct experimental value is not available, a reliable estimate of 10.8 - 11.0 is proposed based on the analysis of structurally similar amines. The provided detailed protocol for potentiometric titration offers a robust method for the experimental determination of this crucial physicochemical parameter. Accurate knowledge of the pKa is essential for professionals in research and drug development to predict the behavior of N-methylneopentylamine in various chemical and biological systems.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. N-METHYLISOBUTYLAMINE CAS#: 625-43-4 [m.chemicalbook.com]

- 4. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]

- 6. Diisopropylamine | 108-18-9 [chemicalbook.com]

- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

Navigating the Unseen: A Technical Safety and Handling Guide for N,2,2-trimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known safety data and recommended handling procedures for N,2,2-trimethylpropan-1-amine. Given the limited publicly available data, this document also draws upon information from related aliphatic amines to provide a comprehensive, albeit conservative, safety profile.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The available data for this compound is presented below, alongside data for a structurally similar compound, N,N,2-trimethyl-1-propanamine, for comparative purposes.

| Property | This compound | N,N,2-trimethyl-1-propanamine (CAS 7239-24-9) - Proxy Data |

| CAS Number | 26153-91-3[1][2][3][4] | 7239-24-9[5] |

| Molecular Formula | C₆H₁₅N[1][2] | C₆H₁₅N[5] |

| Molecular Weight | 101.19 g/mol [1][2][3] | 101.19 g/mol |

| Appearance | Not specified | Colorless liquid |

| Odor | Not specified | Amine-like |

| Boiling Point | Not specified | 95-96 °C |

| Melting Point | Not specified | Not specified |

| Flash Point | Not specified | -10 °C |

| Density | Not specified | 0.731 g/mL at 25 °C |

Toxicological Data

Due to the absence of specific toxicological studies for this compound in the public domain, data from related amines is presented to infer potential hazards. Aliphatic amines are generally considered to be irritants and can be toxic upon ingestion, inhalation, or skin contact.

| Toxicological Endpoint | Data for Related Amines | Source Compound |

| Acute Oral Toxicity | Harmful if swallowed[6][7] | Trimethylamine Solution[6] |

| Acute Dermal Toxicity | Harmful in contact with skin[7] | N,N-Diethylmethylamine[7] |

| Acute Inhalation Toxicity | Harmful if inhaled[7] | N,N-Diethylmethylamine[7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[6][7] | Trimethylamine Solution, N,N-Diethylmethylamine[6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage[6][7] | Trimethylamine Solution, N,N-Diethylmethylamine[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause damage to the central nervous system and respiratory system[6] | Trimethylamine Solution[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to the respiratory system through prolonged or repeated exposure[6] | Trimethylamine Solution[6] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound. The following protocols are based on general best practices for handling volatile and potentially corrosive amines.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9][10]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles/Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[11][12] |

| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use and change them frequently.[12] |

| Body Protection | Laboratory Coat | A flame-retardant and chemical-resistant laboratory coat should be worn at all times.[12] |

| Respiratory Protection | Respirator | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11] |

Storage

-

Containers: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][13][14][15]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition.[13][16]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent degradation.[13]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9][17][18] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9][17] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][17] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8][13][16] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][13] A water spray can be used to cool fire-exposed containers.[13]

-

Specific Hazards: The compound is likely flammable and may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.[16][19] Hazardous combustion products include carbon oxides and nitrogen oxides.[13][16]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][16][19]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation. Remove all sources of ignition.[8][13][16]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13][16] For large spills, dike the area to contain the spill and follow your institution's hazardous material spill response procedures.

Experimental and Handling Workflows

The following diagrams illustrate the recommended workflows for handling this compound in a research setting.

Conclusion

While a complete safety profile for this compound is not currently available in the public domain, the information gathered from supplier data and analogous compounds suggests that it should be handled as a potentially flammable, corrosive, and toxic substance. Strict adherence to the safety protocols outlined in this guide, in conjunction with the official Safety Data Sheet provided by the supplier and institutional safety guidelines, is paramount for the protection of researchers and the environment. As more data becomes available, this guide will be updated to reflect a more complete understanding of the hazards associated with this compound.

References

- 1. This compound 95% | CAS: 26153-91-3 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. (2,2-dimethylpropyl)(methyl)amine hydrochloride - C6H16ClN | CSSB00000742839 [chem-space.com]

- 5. echemi.com [echemi.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. fishersci.com [fishersci.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. celanese.com [celanese.com]

- 16. fishersci.com [fishersci.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 19. tri-iso.com [tri-iso.com]

Solubility of N,2,2-trimethylpropan-1-amine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N,2,2-trimethylpropan-1-amine (also known as N-methylneopentylamine). Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document focuses on its predicted solubility based on its structural characteristics and established principles of amine solubility. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to guide researchers in generating precise data for their specific applications.

Introduction

This compound is a primary aliphatic amine with significant steric hindrance around the amino group due to the neopentyl structure. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in organic synthesis, pharmaceutical development, and materials science. Understanding its solubility profile is essential for reaction optimization, purification processes, and formulation design.

Amines, as a class of organic compounds, generally exhibit good solubility in organic solvents.[1] The solubility of a specific amine is governed by a combination of factors including its polarity, hydrogen bonding capability, and the size and nature of its alkyl substituents.[2] Aliphatic amines are known to be soluble in a wide range of organic solvents, especially those that are less polar.[1][3]

Predicted Solubility Profile

This compound possesses a primary amine group (-NH2) capable of acting as a hydrogen bond donor and acceptor. This feature contributes to its potential solubility in polar solvents. However, the molecule is dominated by a bulky, nonpolar neopentyl group. This significant hydrocarbon character suggests that this compound will be highly soluble, and likely miscible, in a wide array of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | The large nonpolar alkyl group of the amine will have strong van der Waals interactions with nonpolar aliphatic solvents. |

| Aromatic | Toluene, Benzene, Xylene | High / Miscible | Similar to aliphatic solvents, the nonpolar character of both the solute and solvent will lead to good solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are relatively nonpolar and can accept hydrogen bonds, making them excellent solvents for amines. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents are effective at dissolving a wide range of organic compounds, including amines. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | Ketones are polar aprotic solvents that can effectively solvate amines. |

| Alcohols | Methanol, Ethanol, Isopropanol | High / Miscible | Alcohols are polar protic solvents and can engage in hydrogen bonding with the amine group, ensuring good solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These highly polar solvents are capable of dissolving a vast array of organic compounds. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This method involves allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature, followed by the analysis of the saturated solution's concentration.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the pure solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

Calculation: Calculate the solubility from the concentration of the analyte in the saturated solution. The solubility is typically expressed in units such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the literature, its molecular structure strongly suggests a high degree of solubility, and likely miscibility, across a broad range of nonpolar and polar organic solvents. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with this sterically hindered primary amine, enabling informed decisions in experimental design and process development.

References

A Technical Guide to the Basicity of N,2,2-trimethylpropan-1-amine in Comparison to Structurally Diverse Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract: The basicity of an amine, a critical parameter in medicinal chemistry and materials science, is governed by a delicate interplay of electronic, steric, and solvation effects. This technical guide provides an in-depth analysis of the basicity of N,2,2-trimethylpropan-1-amine (neopentylamine), comparing it with other primary, secondary, and tertiary amines. We explore the underlying principles of amine basicity, present quantitative data in aqueous and gaseous phases, detail the experimental protocols for pKa determination, and use visualizations to clarify complex relationships. The unique structural features of this compound, specifically the bulky neopentyl group, result in a nuanced basicity profile that is weaker than less hindered primary amines but stronger than many aromatic amines.

Core Principles of Amine Basicity

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). The strength of a basic amine is quantified using the pKb value, or more commonly, the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1][2] Several key factors influence this property:

-

Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity.[3][4]

-

Solvation Effects: In aqueous solutions, the stability of the protonated amine (the conjugate acid) through solvation plays a crucial role.[5] Primary (RNH₃⁺) and secondary (R₂NH₂⁺) ammonium ions can form more hydrogen bonds with water molecules compared to tertiary ammonium ions (R₃NH⁺), which can only form one. This enhanced solvation stabilizes the conjugate acids of primary and secondary amines, making them stronger bases in solution than might be predicted by inductive effects alone.[5][6]

-

Steric Hindrance: Bulky substituents around the nitrogen atom can physically impede the approach of a proton, thereby decreasing basicity.[7] This effect is particularly significant for this compound.

-

Hybridization: The basicity of nitrogen is influenced by the hybridization of the orbital containing the lone pair. sp³-hybridized nitrogens (as in alkylamines) are more basic than sp²-hybridized nitrogens (as in pyridine or imines), which are in turn more basic than sp-hybridized nitrogens (as in nitriles).[7][8]

Caption: Key factors determining the basicity of amines.

Quantitative Comparison of Amine Basicity

The basicity of this compound (neopentylamine) is best understood by comparing its pKaH value to that of other amines. The bulky neopentyl group introduces significant steric hindrance, which slightly reduces the availability of the nitrogen's lone pair for protonation compared to less branched primary amines.[12] However, the electron-donating inductive effect of the alkyl group ensures it is still a moderately strong base.[12]

Table 1: Basicity of Selected Amines in Aqueous Solution (25°C)

| Amine | Structure | Type | pKa of Conjugate Acid (pKaH) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.26[6] |

| This compound | (CH₃)₃CCH₂NH₂ | Primary | 10.15[12] |

| Methylamine | CH₃NH₂ | Primary | 10.66[4] |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75[6] |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

| Aniline | C₆H₅NH₂ | Aromatic | 4.6[12] |

Table 2: Gas-Phase Basicity of Selected Amines

| Amine | Structure | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |

|---|---|---|---|

| Ammonia | NH₃ | 819.2 | 853.6 |

| This compound | (CH₃)₃CCH₂NH₂ | 894.0[13] | 928.3[13] |

| Methylamine | CH₃NH₂ | 864.4 | 899.4 |

| Ethylamine | CH₃CH₂NH₂ | 879.1 | 913.0 |

| Diethylamine | (CH₃CH₂)₂NH | 909.2 | 942.2 |

| Triethylamine | (CH₃CH₂)₃N | 924.7 | 956.1 |

Note: Gas-phase basicity and proton affinity data are from the NIST Chemistry WebBook where not otherwise cited.

The data clearly illustrates that in the aqueous phase, this compound is a weaker base than smaller primary amines like methylamine and ethylamine. This is attributed to the steric hindrance from the neopentyl group, which likely interferes with the solvation of its conjugate acid. In the gas phase, however, its basicity is higher than that of methylamine and ethylamine, reflecting the strong electron-donating inductive effect of the tertiary butyl group when solvation is not a factor.[5][12]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative comparisons of basicity. Potentiometric titration is a highly reliable and commonly employed method.[14][15]

Methodology: Potentiometric Titration

-

Preparation of Amine Solution:

-

Accurately weigh a sample of the amine.

-

Dissolve the amine in a known volume of deionized, CO₂-free water to a final concentration of approximately 0.01 M to 0.1 M.

-

If the amine is not water-soluble, a mixed solvent system (e.g., water-ethanol) may be used, though this will affect the absolute pKa value.[16]

-

-

Titrant Preparation:

-

Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl), using a certified standard.

-

-

pH Meter Calibration:

-

Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.

-

-

Titration Procedure:

-

Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Stir the solution gently with a magnetic stirrer.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) using a calibrated burette or an autotitrator.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKaH is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKaH from the original titration curve.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of this compound (pKaH ≈ 10.15) is a clear illustration of the competing factors that govern amine chemistry. While its alkyl structure provides a strong inductive effect that increases basicity relative to ammonia, the significant steric hindrance imposed by the neopentyl group makes it a weaker base in aqueous solution than less hindered primary amines like methylamine and ethylamine. In the gas phase, the absence of solvent interactions allows the inductive effect to dominate, making it more basic than smaller primary amines. This detailed understanding is crucial for professionals in drug development and chemical synthesis, where precise control over basicity is essential for optimizing molecular interactions, solubility, and reactivity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Video: Basicity of Aliphatic Amines [jove.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. Buy Neopentylamine | 5813-64-9 [smolecule.com]

- 13. Neopentylamine (CAS 5813-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Synthesis of N,2,2-trimethylpropan-1-amine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient route to primary, secondary, and tertiary amines.[1][2][3] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2] This one-pot approach is favored for its operational simplicity and its ability to avoid the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[4]

This application note provides a detailed protocol for the synthesis of N,2,2-trimethylpropan-1-amine from pivaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, that offers broad substrate scope and functional group tolerance.[1][5][6]

Reaction Scheme

The synthesis of this compound proceeds via a two-step, one-pot reaction:

-

Imine Formation: Pivaldehyde reacts with methylamine to form the corresponding N-methyl-2,2-dimethylpropan-1-imine intermediate.

-

Reduction: The imine intermediate is then reduced by sodium triacetoxyborohydride to yield the final product, this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of an aldehyde with a primary amine.

Materials:

-

Pivaldehyde (2,2-dimethylpropanal)

-

Methylamine (solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the pivaldehyde (1.0 eq.).

-

Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]

-

Add the methylamine solution (1.0-1.2 eq.) to the stirred solution of the aldehyde at room temperature.

-

Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

-

-

Reduction:

-

To the reaction mixture, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[1] Control the rate of addition to manage any potential exotherm.

-

Stir the reaction mixture at room temperature for 1 to 24 hours.[1] The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Be aware of potential gas evolution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The crude this compound can be purified by distillation or column chromatography on silica gel to yield the pure product.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reductive amination of aldehydes with amines using sodium triacetoxyborohydride. Please note that specific yields for the synthesis of this compound may vary and should be determined experimentally.

| Parameter | Value/Range | Reference |

| Pivaldehyde | 1.0 eq. | General Protocol |

| Methylamine | 1.0 - 1.2 eq. | General Protocol |

| Reducing Agent | Sodium Triacetoxyborohydride | [1][5][6] |

| Reducing Agent Stoichiometry | 1.5 - 2.0 eq. | [1] |

| Solvent | Anhydrous DCE or THF | [6] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1 - 24 hours | [1] |

| Typical Yield | 60 - 95% (for similar substrates) | [5][6] |

Signaling Pathway Diagram (Logical Relationship)

The logical progression of the chemical transformations during the synthesis is illustrated below.

Caption: Key transformations in the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

-

Pivaldehyde and methylamine are volatile and have strong odors. Handle with care.

-

Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It can react with water to produce flammable hydrogen gas.

-

The quenching step with sodium bicarbonate should be performed slowly and carefully to control the rate of gas evolution.

Conclusion

The reductive amination of pivaldehyde with methylamine using sodium triacetoxyborohydride provides a reliable and high-yielding route to this compound. The mild reaction conditions and the selectivity of the reducing agent make this protocol suitable for a wide range of applications in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for N-Alkylation of Neopentylamine: A Detailed Guide for Researchers

Introduction

Neopentylamine, a primary amine characterized by a sterically hindered neopentyl group, presents unique challenges in synthetic chemistry, particularly in N-alkylation reactions. The bulky tert-butyl group adjacent to the amino functionality significantly impedes the approach of electrophiles, often necessitating carefully optimized reaction conditions to achieve desired product yields and minimize side reactions. These application notes provide detailed protocols and comparative data for the N-alkylation of neopentylamine, catering to researchers, scientists, and professionals in drug development. Three primary methods are discussed: reductive amination, direct alkylation with alkyl halides, and catalytic alkylation with alcohols.

Methods Overview

The selection of an appropriate N-alkylation strategy for neopentylamine depends on several factors, including the desired alkyl group, the scale of the reaction, and the tolerance of other functional groups within the substrate.

-

Reductive Amination: This is a highly effective and widely used method that generally offers good selectivity for mono-alkylation.[1] It involves the reaction of neopentylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly advantageous for introducing a variety of alkyl groups and minimizing overalkylation products.[1]

-